molecular formula C13H16N2O2 B5551065 N-benzoyl-N'-cyclopentylurea

N-benzoyl-N'-cyclopentylurea

Cat. No.: B5551065
M. Wt: 232.28 g/mol
InChI Key: QQZHVOZZECTNEZ-UHFFFAOYSA-N
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Description

N-Benzoyl-N'-cyclopentylurea is a urea derivative characterized by a benzoyl group (-C₆H₅CO-) attached to one nitrogen atom and a cyclopentyl group (C₅H₉-) attached to the other nitrogen of the urea backbone. Urea derivatives are widely studied for their diverse pharmacological properties, including enzyme inhibition, antitumor, and antimicrobial activities. The cyclopentyl group confers unique steric and electronic properties, enhancing lipophilicity and influencing interactions with biological targets .

Properties

IUPAC Name

N-(cyclopentylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(10-6-2-1-3-7-10)15-13(17)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZHVOZZECTNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzoyl-N’-cyclopentylurea can be synthesized through the reaction of benzoyl isocyanate with cyclopentylamine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for N-benzoyl-N’-cyclopentylurea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-benzoyl-N’-cyclopentylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry: N-benzoyl-N’-cyclopentylurea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations .

Biology: In biological research, N-benzoyl-N’-cyclopentylurea is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in drug development .

Medicine: Its ability to inhibit specific enzymes makes it a promising candidate for therapeutic agents .

Industry: In the industrial sector, N-benzoyl-N’-cyclopentylurea is used in the production of pesticides and insecticides. Its derivatives are known to inhibit chitin synthesis in insects, making it effective in pest control .

Comparison with Similar Compounds

Structural and Functional Group Variations

Urea vs. Thiourea Linkages
  • N-Benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea (): Thiourea derivatives often exhibit stronger hydrogen-bonding capacity due to the thione group, enhancing kinase inhibition. Urea analogs like N-benzoyl-N'-cyclopentylurea may trade this for improved metabolic stability .
  • N-Benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea (): The trifluoromethyl group increases electronegativity, but urea derivatives with cyclopentyl groups could achieve similar bioactivity through lipophilic interactions .
Key Findings
  • ACC Inhibition : Cyclopentyl-substituted ureas (e.g., N1-(4-chlorophenyl)-N2-cyclopentylurea) show promise in antitumor applications due to ACC pathway modulation .
  • Lipophilicity : Cyclopentyl groups improve membrane permeability compared to aromatic or linear alkyl substituents .
  • Steric vs. Electronic Effects : While nitro or trifluoromethyl groups enhance electronic interactions (), cyclopentyl groups optimize steric compatibility with enzyme active sites .

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